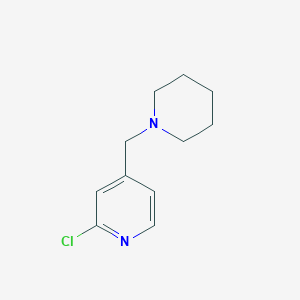

Benzyl but-3-ynylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

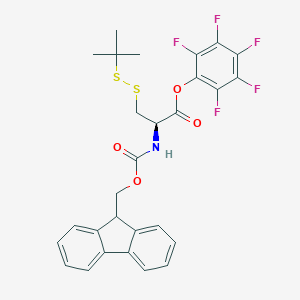

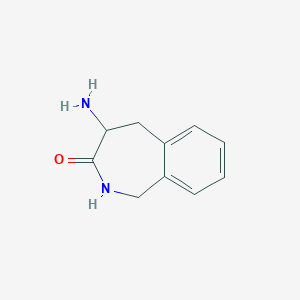

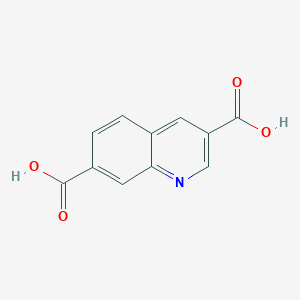

Benzyl but-3-ynylcarbamate is a chemical compound that falls within the broader class of organic compounds known as carbamates. These are organic compounds containing a carbamate group, which is a functional group derived from carbamic acid (NH2COOH). Benzyl but-3-ynylcarbamate itself does not appear to be directly synthesized or studied in the provided papers, but related compounds and reactions are discussed, which can provide insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of related carbamate compounds involves various strategies, including cascade reactions, iodolactamization, and carbolithiation. For instance, the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins involves cascade reactions of 2-(4-hydroxy-but-1-ynyl)benzaldehydes with Jones reagent . Another example is the enantioselective synthesis of a benzyl carbamate using iodolactamization as a key step . Additionally, 1-Aryl-1-alkenyl N,N-diisopropylcarbamates are synthesized from alkyl aryl ketones and undergo syn-carbolithiation to produce configurationally stable lithiated benzyl carbamates . These methods could potentially be adapted for the synthesis of benzyl but-3-ynylcarbamate.

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be characterized using various techniques such as FT-IR, NMR, UV-Vis, and X-ray diffraction . For example, benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was characterized and its crystal structure was determined, revealing weak intermolecular hydrogen bonds that stabilize the crystal structure . These techniques could be used to analyze the molecular structure of benzyl but-3-ynylcarbamate.

Chemical Reactions Analysis

Benzyl carbamates can participate in a variety of chemical reactions. For instance, 4-oxy-substituted 1-lithio-1,2-alkadienyl carbamates can undergo stereospecific 1,4-elimination to yield alk-3-en-1-ynyl carbamates . Moreover, 3-benzyl but-1-ynyl ethers can be transformed into 1,3-dienes and benzaldehyde through a ruthenium-catalyzed hydrogen-transfer reaction . These reactions demonstrate the reactivity of benzyl carbamates and related structures, which could be relevant for benzyl but-3-ynylcarbamate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates can be inferred from related compounds. For example, the electrochemical cleavage potentials of benzylamides and tert-butyl sulfonylcarbamates have been studied, providing insights into their reactivity and stability . Additionally, the luminescent properties of yttrium benzene dicarboxylates have been investigated, which could be relevant for the study of benzyl carbamates with potential luminescent properties10.

Applications De Recherche Scientifique

-

Photochemical Benzylic Bromination in Continuous Flow Using BrCCl

- Scientific Field: Organic & Biomolecular Chemistry .

- Application Summary: This research revisited the reactivity of BrCCl3, a rarely used benzylic brominating reagent, in continuous flow. It revealed compatibility with electron-rich aromatic substrates .

- Methods of Application: The procedure is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) .

- Results: The research led to the development of a p-methoxybenzyl bromide generator for PMB protection, which was successfully demonstrated on a pharmaceutically relevant intermediate on 11 g scale, giving 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

-

Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents

- Scientific Field: Heterocyclic Chemistry .

- Application Summary: This research examined an acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents .

- Methods of Application: The condensation process was examined under low acidity conditions .

- Results: The research discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives as well as several processes hindering the formation of caged compounds .

- Transcarbamation and Amidation from Benzyl Carbamate

- Scientific Field: Organic Chemistry .

- Application Summary: This research presents a convenient and efficient method for transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating conditions . Carbamate-bearing molecules play an important role in modern drug discovery and medicinal chemistry .

- Methods of Application: The process involves the use of potassium carbonate in alcohols under heating conditions .

- Results: The research led to the development of a new method for functional transformation .

- Synthesis of Benzyl Carbamate Derivatives

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: This research presents a method for the synthesis of benzyl carbamate derivatives, which are important in modern drug discovery and medicinal chemistry . They are widely utilized as a peptide bond surrogate due to their chemical stability and capability to permeate cell membranes .

- Methods of Application: The synthesis process involves the use of potassium carbonate in alcohols under heating conditions .

- Results: The research led to the development of a new method for functional transformation .

Safety And Hazards

Propriétés

IUPAC Name |

benzyl N-but-3-ynylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOHXIQXZHWLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl but-3-ynylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)